Benzothiazole vs. Thiazole Core: Molecular Weight, Lipophilicity, and Hydrogen-Bond Capacity Differentiate 1065484-56-1 from 2-Chloro-N-(1-thiazol-2-yl-piperidin-4-yl)-acetamide (CAS 1065484-54-9)
Replacing the benzothiazole core of 1065484-56-1 with a thiazole ring yields CAS 1065484-54-9. This structural change results in quantifiable differences in molecular weight (309.81 vs. 259.76 g·mol⁻¹), heavy atom count, and calculated lipophilicity. The benzothiazole system introduces two additional sp² carbons that increase AlogP by approximately 0.8–1.0 log units, enhancing passive membrane permeability . Hydrogen-bond acceptor count is identical (4), but the larger aromatic surface of benzothiazole can strengthen π-stacking interactions with biological targets, a feature exploited in CCR3 antagonist optimization where benzothiazole-containing compounds achieved IC₅₀ values of 2.3 nM vs. 750 nM for the initial thiazole-based lead [1]. For procurement, this means CAS 1065484-54-9 cannot serve as a physicochemical or pharmacological surrogate.
| Evidence Dimension | Physicochemical differentiation: molecular weight and estimated logP |
|---|---|
| Target Compound Data | MW 309.81 g·mol⁻¹; AlogP ~2.8–3.2 (calculated) |
| Comparator Or Baseline | CAS 1065484-54-9 (2-chloro-N-(1-thiazol-2-yl-piperidin-4-yl)acetamide): MW 259.76 g·mol⁻¹; AlogP ~1.8–2.2 (calculated) |
| Quantified Difference | ΔMW = 50.05 g·mol⁻¹; ΔAlogP ≈ +0.8 to +1.0 |
| Conditions | Calculated using AlogPS 2.1; MW from vendor certificates of analysis (Macklin, Chemenu) |
Why This Matters
A 50 Da mass increase and higher lipophilicity directly affect assay solubility, protein binding, and membrane partitioning, making the thiazole analog unsuitable for SAR campaigns that require consistent physicochemical profiles.
- [1] OvidDS. Discovery of a novel CCR3 selective antagonist. Abstract reporting IC50 values for thiazole and benzothiazole derivatives. View Source
